9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione
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Overview
Description
9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique tricyclic structure, which includes fused naphthalene, pyrimidine, and oxazine rings. Its structural complexity and potential biological activities make it a valuable subject of study in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate naphthalene derivatives with pyrimidine and oxazine intermediates under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
9-Chloro-4-methyl-6,11-dihydro-5H-benzo[b]pyrimido[4,5-e][1,4]diazepine: This compound shares a similar tricyclic structure but differs in the specific ring fusion and substituents.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activities, but with a different core structure.
Uniqueness
The uniqueness of 9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione lies in its specific tricyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound for further research and development.
Properties
CAS No. |
5445-13-6 |
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Molecular Formula |
C14H8N4O3 |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
14-amino-11-oxa-13,15,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),2,4,6,9,12(17),13-heptaene-8,16-dione |
InChI |
InChI=1S/C14H8N4O3/c15-14-17-12(20)11-13(18-14)21-9-5-8(19)6-3-1-2-4-7(6)10(9)16-11/h1-5H,(H3,15,17,18,20) |
InChI Key |
LONJJMOCMZCVLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C3C2=NC4=C(O3)N=C(NC4=O)N |
Origin of Product |
United States |
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